3-Phenylphthalide

Vue d'ensemble

Description

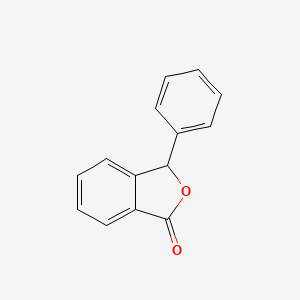

3-Phenylphthalide: is an organic compound with the molecular formula C14H10O2 . It is a derivative of phthalide, characterized by the presence of a phenyl group attached to the third carbon of the phthalide ring.

Activité Biologique

3-Phenylphthalide, a derivative of phthalide, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . It features a phenyl group attached to the third carbon of the phthalide ring, which contributes to its unique biological activity. The compound is known for its role in synthesizing various biologically active natural products and derivatives.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties . A study by Ortega et al. (2022) highlighted that certain arylphthalide derivatives, including this compound, showed strong antioxidant and anti-inflammatory activities, suggesting their potential in treating oxidative stress-related conditions.

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity positions this compound as a candidate for therapeutic strategies against inflammatory disorders .

Analgesic Properties

The compound also exhibits analgesic effects. Its ability to reduce pain responses in animal models suggests potential applications in pain management therapies. The mechanisms underlying these effects may involve modulation of pain signaling pathways .

Antibacterial Activity

Studies have indicated that this compound possesses antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The precise mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals and enhances the body's antioxidant defenses.

- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Membrane Disruption : Its antibacterial action may involve compromising bacterial cell membrane integrity.

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing enantiopure forms of phthalides, including this compound, using chiral auxiliaries. The absolute configurations were determined using advanced NMR techniques .

- Therapeutic Applications : Research indicates that this compound could be beneficial in treating asthma due to its ability to calm airway inflammation and hyperreactivity .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Synthesis

3-Phenylphthalide can be synthesized through various methods, including N-heterocyclic carbene (NHC)-catalyzed reactions. An efficient method involves a domino oxidation/oxa-Michael addition reaction of 2-alkenylbenzaldehydes, which yields 3-substituted phthalides with a C3-stereogenic center. This approach demonstrates broad substrate scope and functional group tolerance, making it an attractive route for synthesizing biologically relevant compounds .

Table 1: Synthesis Methods for this compound

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry. Studies have shown that phthalides possess anti-inflammatory, antimicrobial, and cytotoxic properties.

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound derivatives on human cell lines. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 2: Biological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Exhibits activity against various pathogens | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Industrial Applications

Beyond its biological significance, this compound is also utilized in the fragrance industry due to its pleasant aroma, which is reminiscent of celery oil. Its synthesis is crucial for developing natural flavoring agents and fragrances.

Analyse Des Réactions Chimiques

Oxidation of o-Benzylbenzoic Acid

Lead tetra-acetate (Pb(OAc)₄) in benzene oxidizes o-benzylbenzoic acid to 3-phenylphthalide via a concerted cyclic mechanism . This reaction proceeds through intermediate lead(IV) salts, yielding the phthalide as the sole product.

NHC-Catalyzed Domino Reaction

A domino oxidation/oxa-Michael addition of 2-alkenylbenzaldehydes, catalyzed by N-heterocyclic carbenes (NHCs), produces 3-substituted phthalides. For example:

-

Substrate : 2-Alkenylbenzaldehydes with electron-withdrawing groups (e.g., esters, nitriles)

-

Conditions : Aerobic, toluene, 80°C

Laser Flash Photolysis of o-Benzoylbenzaldehyde

-

Primary Pathway : UV irradiation generates ketene-enol intermediates (E and Z isomers), which cyclize to form this compound in benzene .

-

Secondary Pathway : In methanol, dihydroanthraquinone forms via radical recombination .

| Solvent | Major Product | Minor Product |

|---|---|---|

| Benzene | This compound | – |

| Methanol | Dihydroanthraquinone | This compound (trace) |

Electrochemical Reactions

Electroreductive coupling with α,β-unsaturated carbonyl compounds under acidic conditions yields functionalized phthalides :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Acrylonitrile | TMSCl, 1 M HCl | 3-(3-Cyanoethyl)phthalides | 42% |

| Methyl vinyl ketone | TMSCl, 1 M HCl | 3-(3-Oxobutyl)phthalides | 65% |

Mechanism : The reaction involves enolate anion intermediates, with product selectivity governed by substituent electronic effects and cyclization energetics (DFT-validated) .

Thermal Decomposition

Tert-butyl peroxy-3-phenylphthalide decomposes explosively at 0–10°C via self-accelerating exothermic pathways. Catalysts like amines or metals exacerbate decomposition .

Lead Tetra-Acetate Oxidation

Reactive o-benzoylphenyl radicals form during oxidation, leading to byproducts like benzophenone and fluorenone .

Hydrolysis Studies

Alkaline hydrolysis of phenyl pseudo-esters reveals substituent-dependent reactivity :

| Pseudo-Ester System | Rate Coefficient (k × 10⁵ L/mol·s) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| This compound | 1.42 | 67.8 | -98.3 |

| 3-Phenylnaphthalide | 0.89 | 72.4 | -104.6 |

| 3-Phenylphenanthralide | 0.31 | 81.2 | -112.1 |

Trend : Bulky aromatic systems reduce hydrolysis rates due to steric hindrance .

Mechanistic Insights

Propriétés

IUPAC Name |

3-phenyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFMIHCARVMICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034942 | |

| Record name | 3-Phenylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-11-8 | |

| Record name | 3-Phenylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylphthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.